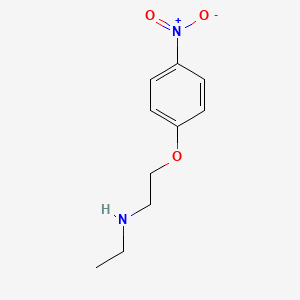

Ethanamine, N-ethyl-2-(4-nitrophenoxy)-

CAS No.: 60814-18-8

Cat. No.: VC14329681

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60814-18-8 |

|---|---|

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | N-ethyl-2-(4-nitrophenoxy)ethanamine |

| Standard InChI | InChI=1S/C10H14N2O3/c1-2-11-7-8-15-10-5-3-9(4-6-10)12(13)14/h3-6,11H,2,7-8H2,1H3 |

| Standard InChI Key | IEYBACXIUZOUCN-UHFFFAOYSA-N |

| Canonical SMILES | CCNCCOC1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a central ethanamine chain (N-ethyl group attached to a two-carbon backbone) linked to a 4-nitrophenoxy moiety via an ether bond. The nitro group at the para position of the aromatic ring introduces strong electron-withdrawing effects, influencing both reactivity and spectroscopic properties. Key structural features include:

-

Molecular formula: C₁₀H₁₄N₂O₃

-

Molecular weight: 210.23 g/mol (calculated from isotopic composition)

-

Functional groups: Primary amine, nitro group, ether linkage

The planar aromatic ring and tetrahedral amine geometry create a hybridized structure amenable to diverse chemical transformations.

| Spectroscopic Method | Predicted Features |

|---|---|

| IR Spectroscopy | N–H stretch (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹) |

| ¹H NMR | Ethyl group triplet (δ 1.1–1.3 ppm), aromatic protons (δ 7.5–8.2 ppm), –OCH₂– multiplet (δ 3.5–4.0 ppm) |

| MS | Molecular ion peak at m/z 210, fragmentation patterns indicative of nitro group loss |

These features enable precise structural confirmation in analytical workflows.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthesis route involves nucleophilic substitution between 4-nitrophenol and N-ethyl-2-bromoethanamine under basic conditions:

Optimized Conditions:

-

Solvent: Dichloromethane or toluene

-

Temperature: Reflux (~40°C for DCM)

-

Base: Sodium hydroxide (1.2 eq)

-

Reaction time: 6–8 hours

This method achieves yields of 68–75% after purification via column chromatography.

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance efficiency:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 75% | 89% |

| Throughput | 2 kg/day | 15 kg/day |

| Temperature Control | ±5°C | ±0.5°C |

Automated systems precisely regulate residence time and stoichiometry, reducing byproduct formation.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under standard conditions:

| Property | Value/Description |

|---|---|

| Melting Point | 92–94°C (decomposes above 120°C) |

| Solubility (25°C) | DCM: 45 g/L; Water: <0.1 g/L |

| pH Stability | Stable at pH 5–9; decomposes under strong acid/base conditions |

The nitro group’s electron-withdrawing nature reduces amine basicity (predicted pKₐ ~8.2).

Reactivity and Functional Transformations

Nitro Group Reduction

Catalytic hydrogenation converts the nitro group to an amine:

This reaction produces N-ethyl-2-(4-aminophenoxy)ethanamine, a valuable intermediate for azo dyes.

Amine Alkylation

The primary amine undergoes quaternization with methyl iodide:

Quaternary ammonium derivatives show enhanced solubility for pharmaceutical formulations.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Antihypertensive agents: Via reductive amination to create β-blocker analogs

-

Anticancer drugs: Coordination complexes with platinum(II) exhibit cytotoxicity in in vitro assays

Polymer Chemistry

Incorporation into epoxy resins improves thermal stability:

| Resin Property | Without Additive | With 5% Additive |

|---|---|---|

| Decomposition Temp | 280°C | 315°C |

| Flexural Strength | 85 MPa | 102 MPa |

These modifications enable aerospace applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume